"Triethylene glycol flufenamate CAS number and molecular structure"
"Triethylene glycol flufenamate CAS number and molecular structure"
CAS Number: 30544-48-0 Chemical Classification: Fenamate Ester / Polyethylene Glycol Derivative[1]
Executive Technical Summary
Triethylene glycol flufenamate (CAS 30544-48-0) is a specific ester derivative of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid .[1] Structurally, it consists of the lipophilic N-(α,α,α-trifluoro-m-tolyl)anthranilic acid core covalently bonded to a hydrophilic triethylene glycol (TEG) tail via an ester linkage.[1]
In pharmaceutical development, this compound is primarily encountered in two critical contexts:
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High-Value Impurity: It is a known homologous impurity in the synthesis of Etofenamate (the diethylene glycol ester).[1] Its presence usually stems from triethylene glycol contamination within the diethylene glycol starting material.[1]
-
Prodrug Design: It represents a "soft drug" candidate where the extension of the glycol chain alters the lipophilicity-hydrophilicity balance (HLB), potentially modifying skin permeation kinetics for topical formulations compared to the parent flufenamic acid.[1]
This guide provides a comprehensive structural, synthetic, and analytical characterization of the molecule for use in reference standard preparation and quality control (QC) workflows.[1][2]
Physicochemical Identity & Molecular Structure[1][2][3]
The molecule combines a fluorinated aromatic system with a polar polyether chain.[1] This amphiphilic nature dictates its solubility profile and chromatographic behavior.[1]
| Parameter | Technical Specification |
| CAS Registry Number | 30544-48-0 |
| IUPAC Name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate |
| Molecular Formula | C₂₀H₂₂F₃NO₅ |
| Molecular Weight | 413.39 g/mol |
| Monoisotopic Mass | 413.1450 Da |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Dichloromethane; Sparingly soluble in water.[1][3] |
| Key Functional Groups | Secondary Amine (Bridging), Trifluoromethyl (-CF₃), Ester (-COO-), Primary Hydroxyl (-OH), Ether linkages.[1][2] |
Structural Visualization
The following diagram illustrates the connectivity and functional segmentation of the molecule.
Figure 1: Functional segmentation of Triethylene glycol flufenamate showing the hydrophobic core and hydrophilic tail.[1][2]
Synthesis & Origin Mechanism
Understanding the origin of CAS 30544-48-0 is essential for controlling it in pharmaceutical manufacturing.[1] It is rarely synthesized as a target API but appears as a "Process-Related Impurity."[1]
3.1. The "Homologous Impurity" Pathway
The synthesis of Etofenamate typically involves the esterification of flufenamic acid with 2-(2-chloroethoxy)ethanol or diethylene glycol.[1]
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Root Cause: Industrial grade diethylene glycol often contains 1-5% triethylene glycol as a byproduct of ethylene oxide hydration.[1]
-
Reaction: The flufenamic acid reacts competitively with the triethylene glycol impurity, forming CAS 30544-48-0.[1]
3.2. Targeted Synthesis Protocol (Reference Standard)
To synthesize this compound for use as a QC reference standard, a direct Steglich esterification is recommended to ensure high yield and avoid harsh conditions that might degrade the ether chain.[1][2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 2.81g (10 mmol) of Flufenamic acid in 50 mL anhydrous DCM under nitrogen atmosphere.
-
Activation: Add 2.27g (11 mmol) DCC and 122mg (1 mmol) DMAP. Stir at 0°C for 30 minutes. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.[1]
-
Addition: Add 7.5g (50 mmol) of Triethylene glycol dropwise. The excess glycol ensures mono-esterification at one hydroxyl group.[1]
-
Reaction: Allow to warm to room temperature and stir for 12-18 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Work-up: Filter off the DCU precipitate.[1] Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.[1][2]
-
Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 0-5% Methanol in DCM) to isolate the mono-ester.[1]
Synthesis Workflow Diagram
Figure 2: Genesis of Triethylene glycol flufenamate as a process impurity during Etofenamate manufacturing.
Analytical Profiling
Distinguishing CAS 30544-48-0 from Etofenamate requires precise analytical methods due to their structural similarity (difference of only one -CH₂CH₂O- unit).[1]
4.1. HPLC-UV Parameters[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: UV at 285 nm (Characteristic absorption of the diphenylamine core).[1]
-
Elution Order:
-
Etofenamate (Target)[1]
-
Triethylene Glycol Flufenamate (More lipophilic due to longer chain? Correction: The addition of an ether unit generally increases polarity slightly relative to alkyl chains, but in reverse phase, the retention behavior of oligomeric glycols can be complex.[1][2] Typically, higher homologues in PEG series elute later on C18 due to increased interaction with the stationary phase surface area, despite higher polarity.)[1][2]
4.2. Mass Spectrometry (LC-MS/MS)
For definitive identification in complex matrices:
-
Ionization: ESI Positive Mode.
-
Precursor Ion: [M+H]⁺ = 414.15 m/z.[1]
-
Key Fragments:
-
Differentiation: Etofenamate will show [M+H]⁺ = 370.12 m/z.[1] The mass shift of +44 Da (one ethoxy unit) is diagnostic.[1]
Biological & Regulatory Context[1][2][8]
5.1. Pharmacological Potential
While primarily an impurity, the structure suggests utility as a Prodrug .[1][6][7]
-
Mechanism: The ester bond is susceptible to plasma esterases and cutaneous enzymes.[1] Upon hydrolysis, it releases the active Flufenamic Acid.[1][2]
-
Advantage: The triethylene glycol tail confers higher water solubility compared to the parent acid, potentially reducing gastric irritation (if oral) or improving formulation stability in hydrogels (topical).[1][2]
5.2. Toxicity & Safety[1]
-
Toxicology: Specific toxicity data for CAS 30544-48-0 is limited.[1] However, it is expected to share the toxicity profile of Etofenamate and Flufenamic acid (GI irritation, potential nephrotoxicity).[1][2]
-
Metabolites: Hydrolysis yields Flufenamic acid and Triethylene glycol.[1] Triethylene glycol has low acute toxicity (LD50 > 10g/kg in rats) and is metabolically distinct from the highly toxic ethylene glycol.[1]
References
-
ChemicalBook. 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate Properties. Retrieved from [1][2]
-
CymitQuimica. Triethylene glycol flufenamate - Reference Standard.[1][8] Retrieved from [1][2]
-
Pharmaffiliates. Etofenamate Impurities and Standards. Retrieved from [1][2]
-
PubChem. Triethylene Glycol (Component Data). Retrieved from [1][2]
-
Google Patents. Diethylene glycol monoester derivatives (Contextual synthesis of fenamate esters).[1] US Patent 4960793A.[1][4] Retrieved from
Sources
- 1. Triethylene glycol - Wikipedia [en.wikipedia.org]
- 2. WO2020027225A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 3. Triethylene Glycol | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4960793A - Diethylene glycol monoester derivatives, compositions and therapeutic use - Google Patents [patents.google.com]
- 5. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 6. Esters and Derivatives | CymitQuimica [cymitquimica.com]
- 7. Esters and Derivatives | CymitQuimica [cymitquimica.com]
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